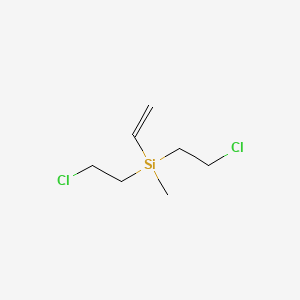![molecular formula C18H14N4O2S B14667589 2,4-Diamino-5-[2-naphthylsulfonyl]quinazoline CAS No. 50828-20-1](/img/structure/B14667589.png)
2,4-Diamino-5-[2-naphthylsulfonyl]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diamino-5-[2-naphthylsulfonyl]quinazoline is a compound belonging to the quinazoline family, which is known for its diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-5-[2-naphthylsulfonyl]quinazoline typically involves the reaction of 2,4-diaminoquinazoline with 2-naphthylsulfonyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction proceeds through the formation of a sulfonamide linkage between the quinazoline and naphthyl groups.
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Diamino-5-[2-naphthylsulfonyl]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amino groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted quinazoline derivatives
Applications De Recherche Scientifique
2,4-Diamino-5-[2-naphthylsulfonyl]quinazoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antibacterial, and antimalarial properties.
Mécanisme D'action
The mechanism of action of 2,4-Diamino-5-[2-naphthylsulfonyl]quinazoline involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in folate metabolism, which is crucial for DNA synthesis and cell division. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Diaminoquinazoline: A precursor in the synthesis of 2,4-Diamino-5-[2-naphthylsulfonyl]quinazoline.
2,4-Diamino-6-quinazolinesulfonamides: Known for their antimalarial activity
Uniqueness
This compound is unique due to its specific naphthylsulfonyl substitution, which imparts distinct biological activities compared to other quinazoline derivatives. This substitution enhances its potential as an anticancer and antibacterial agent .
Propriétés
Numéro CAS |
50828-20-1 |
|---|---|
Formule moléculaire |
C18H14N4O2S |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
5-naphthalen-2-ylsulfonylquinazoline-2,4-diamine |
InChI |
InChI=1S/C18H14N4O2S/c19-17-16-14(21-18(20)22-17)6-3-7-15(16)25(23,24)13-9-8-11-4-1-2-5-12(11)10-13/h1-10H,(H4,19,20,21,22) |
Clé InChI |
GVFOXCQJLIDWKA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3=CC=CC4=C3C(=NC(=N4)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-[3-(Dimethylamino)propyl]-10H-phenothiazine-2,3-diol](/img/structure/B14667507.png)
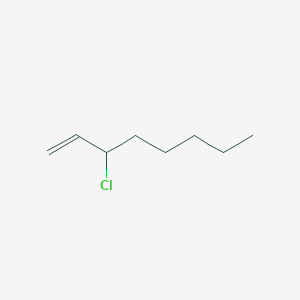

![N-{[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl}glycine](/img/structure/B14667520.png)
![6h-Dibenz[c,e][1,2]oxaphosphorin, 6-phenoxy-](/img/structure/B14667526.png)

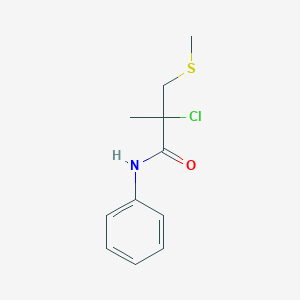
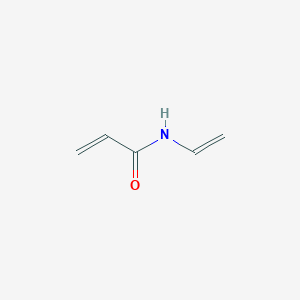
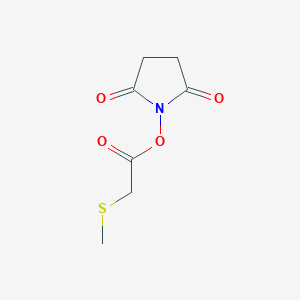
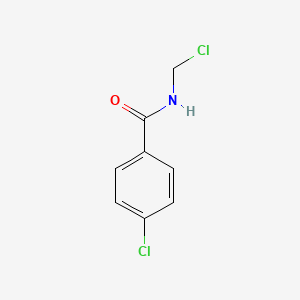
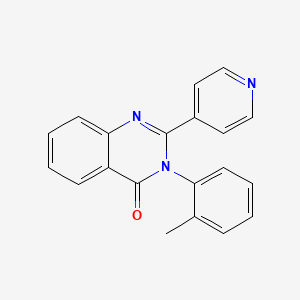
![[1]Benzothieno[2,3-b]pyridine 9,9-dioxide](/img/structure/B14667558.png)

